molecular formula C10H16FNO4 B8543057 (3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid

(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid

Cat. No.: B8543057
M. Wt: 233.24 g/mol
InChI Key: YVMHYDQOUZWQQA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The fluorine atom in the pyrrolidine ring adds unique chemical properties, making it a valuable compound in various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The presence of the tert-butoxycarbonyl group allows for selective oxidation reactions.

    Reduction: The fluorine atom can influence the reduction potential of the compound.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The reaction conditions can vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of the fluorine atom with other functional groups .

Mechanism of Action

The mechanism of action of (3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects amines from unwanted reactions, allowing for selective chemical transformations. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom in the pyrrolidine ring. This fluorine atom imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .

Properties

Molecular Formula

C10H16FNO4

Molecular Weight

233.24 g/mol

IUPAC Name

(3R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14)/t10-/m1/s1

InChI Key

YVMHYDQOUZWQQA-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)O)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate (100 mg) was added a mixed solution of concentrated hydrochloric acid (1 mL) and AcOH (0.2 mL) at 0° C. The reaction mixture was warmed to room temperature, stirred for 1 hour, and then stirred at 100° C. for 5 hours. After confirming that the starting materials were lost, the resultant was concentrated under reduced pressure and then azeotroped with toluene three times. The residue was dissolved in a mixed liquid of acetone (0.6 mL) and water (1 mL), and Na2CO3 (64 mg) and DIBOC (132 mg) were added thereto at 0° C., followed by warming to room temperature and then stirring for 15 hours. The reaction mixture was concentrated under reduced pressure and acetone was evaporated. To the residue was added diethylether for liquid separation. The aqueous layer was combined, cooled to 0° C., and adjusted to pH=2 to 3 with 2 M hydrochloric acid. EtOAc was added thereto for extraction. The organic layer was washed with brine, dried over MgSO4, and then concentrated under reduced pressure to obtain 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid (70 mg) as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One

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